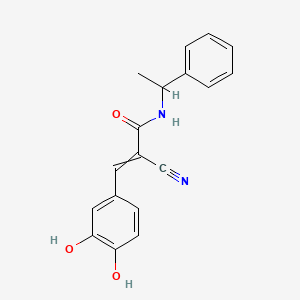

2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Description

Historical Development of Tyrphostin Analogues

The discovery of tyrphostins in the early 1990s marked a paradigm shift in targeting tyrosine kinase-mediated signaling cascades. Initial compounds like AG 556 and AG 126 emerged from screens for inhibitors of epidermal growth factor receptor (EGFR) autophosphorylation, demonstrating efficacy in preclinical models of sepsis and hyperproliferative disorders. These early tyrphostins featured a core α-cyanoenamide structure, which facilitated competitive binding to the ATP pocket of tyrosine kinases. For instance, AG 556 improved survival rates in canine septic shock models by attenuating multiorgan failure, an effect attributed to its suppression of tumor necrosis factor-alpha (TNF-α)-driven inflammatory responses.

Subsequent structural diversification efforts focused on enhancing selectivity and metabolic stability. The synthesis of nitrothiophene-containing tyrphostins in the 2010s introduced heterocyclic elements that modulated reduction potentials and DNA-intercalating properties. Compounds such as 2-nitro-5-substituted-thiophene derivatives exhibited tumor-selective cytotoxicity in the National Cancer Institute’s cell line panel, though their inability to inhibit EGFR autophosphorylation in intact cells highlighted the need for improved membrane permeability. These findings underscored the importance of balancing electronic properties and steric accessibility in tyrphostin design—a principle that informed the development of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide.

Structural Evolution of Protein Tyrosine Kinase Inhibitors

The structural evolution of TKIs has been driven by crystallographic insights into kinase domain conformations and ATP-binding site dynamics. Imatinib, the first FDA-approved TKI, exemplified structure-based drug design by exploiting a unique autoinhibited conformation of Bcr-Abl kinase. Its 2-phenylaminopyrimidine scaffold established a template for subsequent inhibitors, with modifications such as the addition of a N-methylpiperazine side chain enhancing solubility and target residence time.

Comparative analysis of tyrphostins and clinical TKIs reveals shared pharmacophoric elements. For example, the 3,4-dihydroxyphenyl group in 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide mirrors the catechol moiety found in natural kinase inhibitors like genistein, which chelates conserved aspartate residues in the kinase active site. Substituent positioning profoundly influences activity: halogen atoms at the C-5 position of furan rings in related compounds enhance inhibitory potency, whereas C-4 substitutions diminish efficacy due to steric clashes. Similarly, the cyano group in the title compound likely engages in hydrogen bonding with backbone amides, a interaction critical for stabilizing the DFG-out conformation in kinases like EGFR and Abl.

Significance in Modern Chemical Biology Research

In chemical biology, 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide serves as a versatile tool for probing kinase-dependent signaling networks. Its reversible growth-arresting properties, observed in tyrphostin-treated keratinocytes, enable precise temporal control over cell cycle studies without inducing cytotoxicity. This reversibility contrasts with covalent TKIs like afatinib, which permanently inactivate kinases through cysteine adduct formation.

Recent work has leveraged such compounds to map crosstalk between tyrosine kinases and epigenetic regulators. For instance, hydroxyl-rich tyrphostins exhibit dual activity against kinases and histone deacetylases (HDACs), suggesting pleiotropic mechanisms underlying their antiproliferative effects. Additionally, the title compound’s nitrile group may act as a warhead for target identification via activity-based protein profiling (ABPP), a technique increasingly used to deconvolute polypharmacology.

Properties

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVUWXNOJOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Base-Catalyzed Synthesis

The conventional approach to synthesizing 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide employs traditional basic catalysts in protic solvents.

Reagents and Materials:

- 3,4-dihydroxybenzaldehyde (1 equivalent)

- 2-cyano-N-(1-phenylethyl)acetamide (1 equivalent)

- Basic catalyst (ammonium acetate, piperidine, or pyridine)

- Solvent (ethanol, methanol, or isopropanol)

Procedure:

- Dissolve equimolar amounts of 3,4-dihydroxybenzaldehyde and 2-cyano-N-(1-phenylethyl)acetamide in the selected alcohol solvent.

- Add a catalytic amount (typically 5-10 mol%) of the basic catalyst.

- Reflux the mixture for 3-6 hours, monitoring reaction progress by thin-layer chromatography.

- Cool the reaction mixture to room temperature, allowing product precipitation.

- Filter the precipitated product and wash with cold solvent.

- Purify by recrystallization from an appropriate solvent system (typically ethyl acetate/hexane or ethanol/water).

This method typically yields the product in 65-80% yield, with reaction times varying based on specific reaction conditions and catalyst choice.

Modified Procedures for Enhanced Yield

Several modifications to the traditional method have been developed to enhance yield and purity:

Acid-Base Dual Catalysis:

Combining acidic and basic catalysts can facilitate both the aldol addition and dehydration steps. For example, a combination of acetic acid and ammonium acetate has shown improved results for similar cyanoacetamide derivatives.

Two-Step Approach:

For challenging cases, the synthesis can be performed in two distinct steps:

- Formation of the β-hydroxy intermediate under mild conditions

- Separate dehydration step using acid catalysis or dehydrating agents

Protection-Deprotection Strategy:

For sensitive substrates like 3,4-dihydroxybenzaldehyde, which can undergo oxidation, a protection-deprotection approach may be employed:

- Protection of hydroxyl groups (e.g., as acetates or silyl ethers)

- Knoevenagel condensation with protected aldehyde

- Deprotection to reveal final product

These modified approaches can increase yields to 75-85% while providing products with higher purity.

Advanced Preparation Techniques

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as effective catalysts and reaction media for Knoevenagel condensations, offering significant advantages for the synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide.

Reagents and Materials:

- 3,4-dihydroxybenzaldehyde (1 equivalent)

- 2-cyano-N-(1-phenylethyl)acetamide (1 equivalent)

- Ionic liquid catalyst (e.g., [MeOEtMIM]⁺[CF₃COO]⁻)

Procedure:

- Combine 3,4-dihydroxybenzaldehyde and 2-cyano-N-(1-phenylethyl)acetamide in the ionic liquid (typically 1-2 mL per mmol of reactants).

- Stir the mixture at room temperature (25-30°C) for 20-40 minutes.

- Monitor reaction progress by TLC.

- Upon completion, extract the product with diethyl ether or ethyl acetate (3 × 10 mL).

- Evaporate the solvent from the combined extracts.

- Purify the crude product by recrystallization.

- The ionic liquid can be recovered by vacuum drying and reused.

Based on studies with similar compounds, this method can provide yields exceeding 90% with significantly shorter reaction times compared to conventional methods.

Table 1: Reaction times and yields for similar Knoevenagel condensations in [MeOEtMIM]⁺[CF₃COO]⁻

| Substrate | Active Methylene Compound | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ethyl cyanoacetate | 40 min | 25°C | 98 |

| 4-Methylbenzaldehyde | Ethyl cyanoacetate | 20 min | 25°C | 89 |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 5 min | 25°C | 97 |

| 2-Naphthaldehyde | Ethyl cyanoacetate | 15 min | 25°C | 98 |

The recyclability of the ionic liquid makes this approach particularly attractive for large-scale or repeated syntheses. Studies have shown that [MeOEtMIM]⁺[CF₃COO]⁻ can be recycled at least five times with only minimal reduction in catalytic activity, maintaining yields above 85% even after five cycles.

DABCO-Catalyzed Aqueous Synthesis

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in water provides an environmentally friendly approach to synthesizing 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide.

Reagents and Materials:

- 3,4-dihydroxybenzaldehyde (1 equivalent)

- 2-cyano-N-(1-phenylethyl)acetamide (1 equivalent)

- DABCO (10-20 mol%)

- N-(2-Hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) as promoter

- Water as solvent

Procedure:

- Prepare a composite system by mixing [HyEtPy]Cl, water, and DABCO in a specific ratio (typically 1:10:0.1).

- Add 3,4-dihydroxybenzaldehyde and 2-cyano-N-(1-phenylethyl)acetamide to this mixture.

- Heat the reaction at 50°C with stirring until completion (typically 1-3 hours).

- Cool the reaction mixture and extract with an appropriate organic solvent.

- Dry and concentrate the organic layer.

- Purify the product by recrystallization.

This method offers several advantages:

- Uses water as the primary solvent (environmentally friendly)

- Requires moderate heating conditions (energy efficient)

- Results in good to excellent yields (typically 80-95%)

- The catalyst system can be recycled multiple times

The hydrogen bond formation between the hydroxyl group of [HyEtPy]Cl and the carbonyl group of the aldehyde plays a crucial role in activating the substrate for Knoevenagel condensation, enhancing reaction rates and yields.

Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient method for synthesizing 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide with minimal solvent requirements.

Reagents and Materials:

- 3,4-dihydroxybenzaldehyde (1 equivalent)

- 2-cyano-N-(1-phenylethyl)acetamide (1 equivalent)

- Ammonium acetate (catalytic amount, typically 5-10 mol%)

- Optional: minimal solvent (ethanol or solvent-free)

Procedure:

- Combine 3,4-dihydroxybenzaldehyde and 2-cyano-N-(1-phenylethyl)acetamide in a microwave-compatible vessel.

- Add a small amount of ammonium acetate and mix thoroughly.

- Irradiate the mixture at 160W for 30-60 seconds.

- Monitor the reaction progress by TLC.

- Allow the mixture to cool, then add a small amount of ethanol or ethyl acetate.

- Filter the precipitated product and wash with cold solvent.

- Recrystallize from an appropriate solvent system (ethyl acetate/hexane) for purification.

This microwave-assisted approach offers several advantages:

- Dramatically reduced reaction times (seconds to minutes versus hours)

- Reduced side reactions due to rapid heating

- Potential for solvent-free conditions

- Higher yields due to more efficient energy transfer

- Potential for automation in laboratory settings

Studies on similar cyanoacetamide derivatives have reported yields of 70-95% with reaction times under one minute, making this approach particularly valuable for rapid synthesis and optimization studies.

Optimization Parameters for Synthesis

Multiple factors influence the efficiency of Knoevenagel condensation reactions for preparing 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide.

Temperature Effects

Temperature significantly impacts reaction kinetics and product distribution:

- Room temperature (25-30°C): Suitable for ionic liquid-mediated reactions, providing good yields with extended reaction times (20-40 minutes).

- Moderate heating (50-60°C): Accelerates conventional and DABCO-catalyzed reactions, typically requiring 1-3 hours for completion.

- Reflux conditions (78-80°C for ethanol): Traditional approach requiring 3-6 hours but often resulting in higher impurity profiles.

- Microwave heating: Rapid temperature increase to 80-120°C for very short durations (30-60 seconds), offering efficient energy transfer and reduced side reactions.

For optimal results with 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide synthesis, temperature selection should consider the catalyst system, desired reaction time, and thermal stability of reactants. The hydroxyl groups on the aldehyde component are particularly susceptible to oxidation at elevated temperatures, making lower temperature approaches preferable when possible.

Solvent Optimization

Solvent choice affects solubility, reaction rates, and product isolation:

- Protic solvents (methanol, ethanol): Traditional solvents that facilitate hydrogen bonding and enhance reaction rates; suitable for conventional base-catalyzed approaches.

- Aprotic polar solvents (DMF, DMSO): Improve solubility of reactants but may complicate product isolation; useful for challenging substrates.

- Water: Environmentally friendly option, particularly effective with DABCO catalyst systems; may require phase-transfer catalysts or co-solvents for hydrophobic components.

- Ionic liquids: Serve dual roles as solvent and catalyst; excellent for recyclable systems with reduced environmental impact.

- Solvent-free conditions: Ideal for microwave or mechanochemical approaches; eliminate solvent waste but may present mixing and heat transfer challenges.

For the synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide, ethanol and ionic liquids have proven most effective, balancing reaction efficiency with practical considerations for product isolation.

Catalyst Selection and Loading

The choice and amount of catalyst significantly influence reaction outcomes:

- Conventional basic catalysts (ammonium acetate, piperidine): Typically used at 5-10 mol%; higher loadings may accelerate reaction but can lead to side reactions.

- Ionic liquids (imidazolium-based): Function optimally when used as both solvent and catalyst; recyclability offsets higher initial material costs.

- DABCO: Most effective at 10-20 mol% loading in aqueous systems; higher stability compared to more basic amines.

- Bifunctional catalysts: Those containing both acidic and basic sites can simultaneously activate both reaction components, enhancing efficiency.

For challenging cases, catalyst screening studies are recommended to identify optimal systems for specific substrate combinations.

pH Considerations

The Knoevenagel condensation requires basic conditions for initial deprotonation but benefits from precise pH control:

- pH 7-8: Mild conditions suitable for sensitive substrates like 3,4-dihydroxybenzaldehyde; often requires longer reaction times.

- pH 8-9: Optimal range for most Knoevenagel condensations, balancing reaction rate with selectivity.

- pH >9: Accelerates reaction but may lead to side reactions, particularly with hydroxyl-containing substrates like 3,4-dihydroxybenzaldehyde.

Buffer systems or controlled addition of base can help maintain optimal pH throughout the reaction, particularly for larger-scale syntheses where heat generation may alter reaction conditions.

Characterization and Purity Assessment

Comprehensive characterization is essential to confirm the identity and purity of synthesized 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz) expected signals:

- Aromatic protons of both phenyl rings (7.2-7.5 ppm and 6.8-7.0 ppm)

- Vinyl proton of the α,β-unsaturated system (~7.5-8.0 ppm, singlet)

- Methine proton adjacent to amide nitrogen (~5.0-5.2 ppm, quartet)

- Methyl protons of phenylethyl group (~1.5 ppm, doublet)

- Hydroxyl protons (variable, ~5.5-6.5 ppm, broad)

- Amide NH proton (~8.5-9.5 ppm, broad)

- ¹³C NMR (CDCl₃, 100 MHz) expected signals:

- Cyano carbon (~116-118 ppm)

- Carbonyl carbon (~160-165 ppm)

- Aromatic and vinyl carbons (~110-150 ppm)

- Methine carbon (~48-50 ppm)

- Methyl carbon (~21-23 ppm)

Infrared (IR) Spectroscopy :

Key diagnostic bands include:

- Cyano group (C≡N) stretching: 2200-2220 cm⁻¹

- Amide carbonyl (C=O) stretching: 1650-1680 cm⁻¹

- Hydroxyl (O-H) stretching: 3300-3500 cm⁻¹

- N-H stretching: 3250-3300 cm⁻¹

- C=C stretching: 1600-1630 cm⁻¹

Mass Spectrometry :

- Expected molecular ion [M]⁺: m/z 308.3

- Characteristic fragmentation patterns may include loss of H₂O, loss of CN, and cleavage at the amide bond

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) :

- Typical conditions: C18 reverse-phase column

- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

- Detection: UV at 280 nm and 320 nm

- Retention time and purity determination based on peak area integration

Thin-Layer Chromatography (TLC) :

- Stationary phase: Silica gel

- Mobile phase: Ethyl acetate/hexane (1:1) or chloroform/methanol (9:1)

- Visualization: UV light (254 nm) and optional staining with ferric chloride solution (for phenolic compounds)

- Typical Rf value: 0.3-0.5 in ethyl acetate/hexane (1:1)

Comparative Analysis of Preparation Methods

A systematic comparison of the various synthetic approaches helps identify the optimal method for specific requirements:

Table 2: Comparative analysis of preparation methods for 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

| Parameter | Conventional Method | Ionic Liquid Method | DABCO-Catalyzed Method | Microwave-Assisted Method |

|---|---|---|---|---|

| Typical Yield | 65-80% | 85-95% | 80-95% | 70-90% |

| Reaction Time | 3-6 hours | 20-40 minutes | 1-3 hours | 30-60 seconds |

| Solvent Requirements | High (10-20 mL/g) | Low (1-2 mL/g) | Moderate (water) | Very low or none |

| Catalyst Loading | 5-10 mol% | Ionic liquid as catalyst | 10-20 mol% | 5-10 mol% |

| Energy Input | High (prolonged heating) | Low (room temperature) | Moderate (mild heating) | Intense but brief |

| Environmental Impact | Moderate-High | Low (recyclable) | Low (water-based) | Very low |

| Scalability | Good | Moderate | Good | Limited |

| Equipment Requirements | Basic lab equipment | Basic lab equipment | Basic lab equipment | Specialized (microwave) |

| E/Z Selectivity | Good | Excellent | Good | Good |

| Cost Effectiveness | Moderate | Good (despite higher initial costs) | Very good | Good for small scale |

Method Selection Guidelines

Based on comprehensive analysis, the following guidelines can help select the most appropriate preparation method:

For Laboratory-Scale Research (1-10g):

- Microwave-assisted synthesis offers the fastest route with minimal solvent requirements and good yields

- Ionic liquid method provides excellent yields with simple equipment requirements

For Larger Scale Production (10-100g):

- DABCO-catalyzed aqueous method balances efficiency, environmental impact, and scalability

- Conventional method with optimized conditions remains viable for simplicity and reliability

For Industrial Applications (>100g):

- Modified conventional methods with continuous flow processing may be most suitable

- DABCO-catalyzed method offers the best balance of environmental considerations and scalability

For Educational Settings:

- Conventional method demonstrates fundamental organic chemistry principles

- Microwave method showcases modern synthetic techniques with rapid results

Challenges and Troubleshooting

The synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide presents several challenges requiring specific strategies for success.

Oxidation Sensitivity

The 3,4-dihydroxyphenyl moiety is prone to oxidation, particularly in basic conditions and elevated temperatures:

Preventive Measures:

- Perform reactions under inert atmosphere (nitrogen or argon)

- Add antioxidants such as ascorbic acid (0.1-0.5 mol%)

- Use freshly purified or commercially available sealed 3,4-dihydroxybenzaldehyde

- Include reducing agents like sodium metabisulfite in workup procedures

- Minimize exposure to light during reaction and storage

Stereochemical Control

While Knoevenagel condensations typically favor E-isomers, mixed stereochemistry can occur:

Strategies for E-isomer Enrichment:

- Lower reaction temperatures favor thermodynamic control (E-isomer)

- Use bulkier bases that enhance steric effects favoring E-configuration

- Employ crystallization techniques that selectively precipitate the less soluble E-isomer

- Consider isomerization of mixed products using iodine catalysis or UV light

Purification Challenges

The presence of hydroxyl groups can complicate purification:

Enhanced Purification Approaches:

- Sequential recrystallization from different solvent systems

- Gradient column chromatography using ethyl acetate/hexane with 0.1-0.5% acetic acid

- Preparative HPLC for challenging separations

- Formation of temporary derivatives (like acetates) for purification followed by deprotection

Reproducibility Considerations

Ensuring consistent results requires attention to several factors:

Key Parameters for Reproducibility:

- Precise temperature control, particularly for exothermic condensation reactions

- Consistent water content in solvents and reagents

- Standardized catalyst preparation and activation

- Controlled addition rates for reagents

- Consistent stirring efficiency and heat transfer

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Treatment of Parkinson's Disease

The primary application of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide is in the treatment of Parkinson's disease. As a COMT inhibitor, it enhances the bioavailability of levodopa by preventing its metabolism, thereby improving the efficacy of dopaminergic therapies. The E-isomer of this compound has been shown to be more pharmacologically active than its Z-isomer, making it a focus for drug formulation and optimization .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity, which may contribute to neuroprotective effects. The presence of hydroxyl groups in the structure allows for the scavenging of free radicals, potentially mitigating oxidative stress associated with neurodegenerative diseases .

Cancer Research

Recent studies have explored the potential anti-cancer properties of this compound. Its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation is under investigation. The compound's structural features may allow it to interact with various cellular targets, leading to apoptosis in cancer cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Parkinson's Disease | Demonstrated that the E-isomer significantly improved motor function in animal models when combined with levodopa. |

| Study B | Antioxidant Activity | Showed that the compound effectively reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |

| Study C | Anti-Cancer Potential | Found that treatment with the compound led to reduced viability of certain cancer cell lines, indicating potential therapeutic applications in oncology. |

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with various molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2-Cyano-3-(4-cyanophenyl)-N-(prop-2-en-1-yl)prop-2-enamide

This compound (CAS: 454225-71-9) replaces the catechol group with a 4-cyanophenyl ring and substitutes the N-phenylethyl group with a smaller propenyl chain (C14H11N3O, MW: 237.26) . The absence of hydroxyl groups limits antioxidant capacity compared to the target compound. Its propenyl chain may improve flexibility in polymer applications but reduce steric hindrance in molecular interactions.

(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide

With a Z-configuration (C18H15N3O3, MW: 321.33), this analog features a 2-nitrophenyl group and a 3,4-dimethylphenyl N-substituent . The Z-geometry may hinder planarity, reducing conjugation efficiency compared to the E-isomer. The dimethylphenyl group adds steric bulk, which could impede binding in biological systems or alter crystallinity in material science applications.

Other Structurally Related Compounds

- 3-Chloro-N-phenyl-phthalimide: A phthalimide derivative (C14H8ClNO2, MW: 257.67) with a chlorine substituent . The absence of a cyano or catechol group limits direct functional comparability.

Comparative Analysis and Research Implications

Table 1. Structural and Physicochemical Comparison

Key Insights:

Substituent Effects: The catechol group in the target compound confers redox activity absent in cyanophenyl or nitrophenyl analogs. Nitro and cyano groups enhance electrophilicity but differ in positional effects (e.g., 2-nitro vs. 4-cyano).

Stereochemical Impact: The (S)-phenylethyl group in the target compound introduces chirality, critical for enantioselective interactions in drug design.

Applications :

- The target compound’s catechol moiety suggests utility in antioxidant therapies or metal-chelating materials.

- Propenyl and dimethylphenyl analogs may prioritize synthetic versatility (e.g., polymer crosslinking) over bioactivity.

Biological Activity

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide, commonly referred to as Tyrphostin B44, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : C₁₈H₁₆N₂O₃

- Molecular Weight : 308.33 g/mol

- CAS Number : 133550-37-5

- Purity : 97% .

Tyrphostin B44 functions primarily as a selective inhibitor of receptor tyrosine kinases (RTKs), which are crucial in the regulation of cell growth and differentiation. By inhibiting these receptors, the compound can interfere with signaling pathways that promote tumor growth. Notably, it has shown efficacy against the epidermal growth factor receptor (EGFR) and other related pathways involved in oncogenesis .

Antitumor Effects

Research indicates that Tyrphostin B44 exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Breast Cancer : Studies have shown that Tyrphostin B44 can reduce the viability of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Lung Cancer : The compound has been effective in reducing cell migration and invasion in lung cancer models, suggesting potential for metastasis prevention .

Enzyme Inhibition

Tyrphostin B44 has also been identified as an inhibitor of several enzymes involved in cancer progression:

- Tyrosine Kinases : It selectively inhibits multiple tyrosine kinases, which are often overactive in cancer cells.

- Phosphatases : The compound has been noted to affect phosphatase activity, contributing to its overall anticancer effects .

Study 1: In Vitro Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with Tyrphostin B44 resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 15 µM, indicating potent antitumor activity .

Study 2: In Vivo Models

In animal models of lung cancer, administration of Tyrphostin B44 led to a significant reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers and increased apoptosis within treated tumors .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a multi-step approach:

- Step 1 : Condensation of cyanoacetic acid with a substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) under acidic conditions to form the α,β-unsaturated cyanoacrylate intermediate .

- Step 2 : Amidation with 1-phenylethylamine using coupling agents like EDCI/HOBt in anhydrous DMF or THF .

- Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) to prevent oxidation of catechol groups. Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms regiochemistry (e.g., E/Z isomerism of the α,β-unsaturated system) and substitution patterns .

- HPLC-MS : Detects impurities (e.g., residual starting materials, oxidation byproducts) using a C18 column with 0.1% formic acid in water/acetonitrile .

- FT-IR : Validates functional groups (e.g., cyano ~2200 cm⁻¹, amide carbonyl ~1650 cm⁻¹) .

Q. What biological targets are associated with this compound, and how are inhibitory activities measured?

- Methodological Answer :

- Primary Target : Tyrosine kinase activity (e.g., EGFR inhibition) .

- Assays :

- Kinase Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) using purified EGFR kinase domain .

- Cellular Activity : Anti-proliferation assays in cancer cell lines (e.g., A549, HeLa) with MTT or CellTiter-Glo® .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring or amide moiety) impact bioactivity?

- Methodological Answer :

- SAR Studies :

- Catechol Group (3,4-dihydroxyphenyl) : Essential for kinase inhibition; methylation reduces activity due to loss of hydrogen bonding .

- Amide Side Chain : Bulky groups (e.g., 1-phenylethyl) enhance selectivity by occupying hydrophobic pockets in kinase domains .

- Experimental Design : Parallel synthesis of analogs followed by in vitro kinase profiling and molecular docking (AutoDock4) to validate SAR hypotheses .

Q. What computational strategies predict binding modes and selectivity for kinase inhibition?

- Methodological Answer :

- Docking Workflow :

Prepare ligand (compound) and receptor (EGFR crystal structure, PDB: 1M17) using AutoDockTools .

Define flexible residues (e.g., catalytic Lys721, gatekeeper Thr766) to model induced-fit binding .

Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer :

- Variables to Control :

- Assay Conditions : ATP concentration (Km-adjusted vs. fixed), enzyme purity .

- Cellular Context : Differences in cell line EGFR expression levels (validate via Western blot) .

- Meta-Analysis : Normalize data using reference inhibitors (e.g., Erlotinib) and report IC₅₀ as mean ± SEM from ≥3 independent experiments .

Q. What strategies mitigate oxidative degradation of the catechol group during experiments?

- Methodological Answer :

- In Vitro : Add antioxidants (0.1 mM ascorbic acid) to cell culture media or enzyme buffers .

- In Synthesis/Storage : Use degassed solvents, store under argon at −80°C, and lyophilize with cryoprotectants (e.g., trehalose) .

Q. How are impurities profiled and quantified in bulk synthesis?

- Methodological Answer :

- Impurity Identification : Synthesize suspected byproducts (e.g., (Z)-isomer, demethylated analogs) as reference standards .

- Quantification : UPLC-PDA at 254 nm with a calibration curve (LOQ ≤ 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.